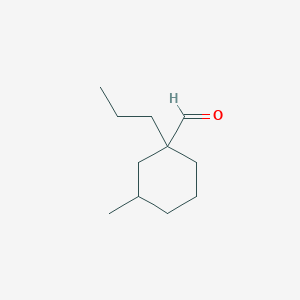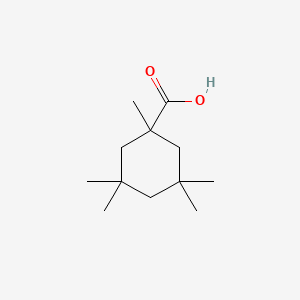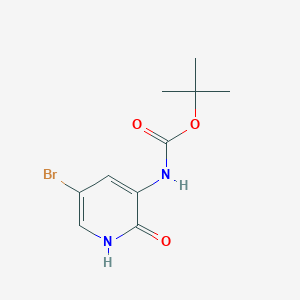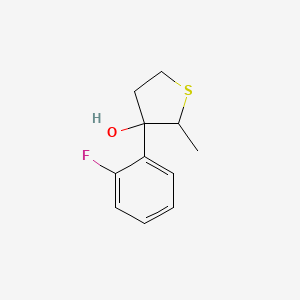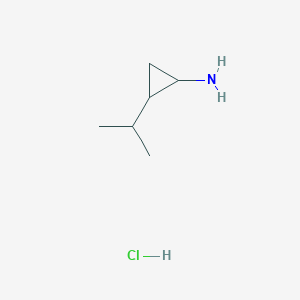
2-Isopropylcyclopropanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropylcyclopropanamine hydrochloride is an organic compound with the molecular formula C6H13N·HCl It is a cyclopropane derivative with an isopropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropylcyclopropanamine hydrochloride can be achieved through several methods. One common approach involves the reaction of isopropylamine with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired amine. The hydrochloride salt is then obtained by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Isopropylcyclopropanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield amides or nitriles, while reduction can produce various amines or hydrocarbons.
Scientific Research Applications
2-Isopropylcyclopropanamine hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isopropylcyclopropanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isopropylamine: A simpler amine with similar reactivity but lacking the cyclopropane ring.
Cyclopropanamine: A compound with a cyclopropane ring but without the isopropyl group.
2-Isopropylcyclopropanamine: The free base form of the hydrochloride salt.
Uniqueness
2-Isopropylcyclopropanamine hydrochloride is unique due to the presence of both the isopropyl group and the cyclopropane ring, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
89583-98-2 |
|---|---|
Molecular Formula |
C6H14ClN |
Molecular Weight |
135.63 g/mol |
IUPAC Name |
2-propan-2-ylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H13N.ClH/c1-4(2)5-3-6(5)7;/h4-6H,3,7H2,1-2H3;1H |
InChI Key |
IXCRIUWWSSQOBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC1N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


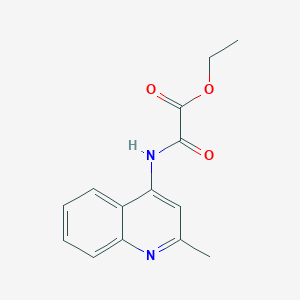
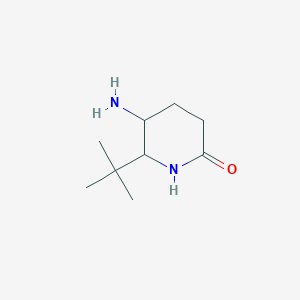
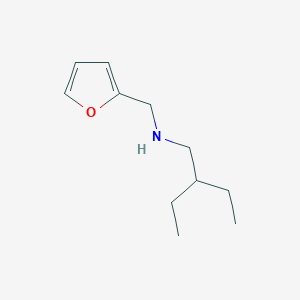
![(Butan-2-yl)[1-(furan-2-yl)ethyl]amine](/img/structure/B13249930.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(cyclopropylmethyl)-3-methoxypropanoic acid](/img/structure/B13249938.png)
![2-{[(4-Bromothiophen-3-yl)methyl]amino}ethan-1-ol](/img/structure/B13249946.png)
![Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate](/img/structure/B13249950.png)
![Methyl[2-(quinolin-6-yloxy)ethyl]amine](/img/structure/B13249960.png)
